Di-(tert-Butyl-dimethylsilyl) Curcumin

Overview

Description

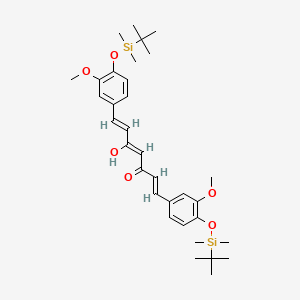

Di-(tert-Butyl-dimethylsilyl) Curcumin is a synthetic derivative of curcumin, a natural polyphenolic compound found in the rhizomes of Curcuma longa (turmeric). This compound is characterized by the presence of tert-butyl-dimethylsilyl groups attached to the curcumin molecule, which enhances its stability and bioavailability. The molecular formula of this compound is C33H48O6Si2, and it has a molecular weight of 596.9 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-(tert-Butyl-dimethylsilyl) Curcumin typically involves the protection of the hydroxyl groups of curcumin with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds as follows:

- Dissolve curcumin in an anhydrous solvent.

- Add tert-butyl-dimethylsilyl chloride and a base to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Di-(tert-Butyl-dimethylsilyl) Curcumin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into dihydrocurcumin derivatives.

Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrocurcumin derivatives.

Substitution: Various substituted curcumin derivatives depending on the nucleophile used.

Scientific Research Applications

Di-(tert-Butyl-dimethylsilyl) Curcumin has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying silyl-protected phenols.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Di-(tert-Butyl-dimethylsilyl) Curcumin involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Neuroprotective Activity: Modulating signaling pathways involved in neuronal survival and function, such as the cholinergic anti-inflammatory pathway.

Comparison with Similar Compounds

Di-(tert-Butyl-dimethylsilyl) Curcumin can be compared with other curcumin derivatives, such as:

Tetrahydrocurcumin: A reduced form of curcumin with enhanced bioavailability.

Dimethyl Curcumin: A methylated derivative with improved stability.

Di-demethyl Curcumin: A demethylated form with distinct biological activities.

Vanillylidenacetone: A curcumin analog with potent anti-inflammatory properties.

The uniqueness of this compound lies in its enhanced stability and bioavailability due to the presence of silyl groups, making it a valuable compound for various research and industrial applications .

Biological Activity

Di-(tert-Butyl-dimethylsilyl) Curcumin (DBDC) is a synthetic derivative of curcumin, which has garnered attention due to its enhanced biological activity compared to natural curcumin. This article delves into the biological activities of DBDC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Curcumin and Its Derivatives

Curcumin, the principal active component of turmeric (Curcuma longa), is known for its anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application is limited by poor bioavailability and rapid metabolism. To address these issues, various curcumin derivatives have been synthesized, including DBDC, which aims to enhance stability and bioactivity.

1. Anti-inflammatory Activity

DBDC exhibits significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines. Studies indicate that DBDC reduces the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), thereby mitigating inflammation in various models .

2. Antioxidant Properties

The antioxidant activity of DBDC is markedly enhanced compared to curcumin. It scavenges free radicals and reduces oxidative stress markers in cellular systems. Research suggests that DBDC's silyl groups contribute to its improved stability and reactivity, allowing it to effectively neutralize reactive oxygen species (ROS) .

3. Anticancer Effects

DBDC has demonstrated promising anticancer properties across several cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclin-dependent kinases (CDKs). In vitro studies reveal that DBDC can inhibit tumor growth by suppressing angiogenesis and metastasis .

The mechanisms underlying the biological activities of DBDC involve multiple pathways:

- NF-κB Pathway Inhibition : DBDC inhibits the phosphorylation and degradation of IκBα, preventing NF-κB translocation to the nucleus .

- Activation of Antioxidant Enzymes : It upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing cellular defense against oxidative damage .

- Modulation of Cell Signaling : DBDC interacts with various signaling molecules, including protein kinases and transcription factors, influencing cellular responses to stress and inflammation .

Case Studies

Several studies illustrate the efficacy of DBDC in preclinical settings:

- In Vivo Anti-inflammatory Study : In a rat model of arthritis, administration of DBDC significantly reduced swelling and pain compared to controls. Histological analysis showed decreased infiltration of inflammatory cells .

- Cancer Model : In xenograft models of breast cancer, DBDC treatment resulted in a marked reduction in tumor size and weight compared to untreated groups. The study highlighted its potential as an adjunct therapy in cancer treatment .

Comparative Analysis

| Property | Curcumin | This compound |

|---|---|---|

| Bioavailability | Low | Improved |

| Anti-inflammatory Activity | Moderate | High |

| Antioxidant Activity | Moderate | High |

| Anticancer Activity | Moderate | High |

Properties

IUPAC Name |

(1E,4Z,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-23,34H,1-12H3/b17-13+,18-14+,26-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTANFSVGWHEWKY-MVRVVBEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747599 | |

| Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134639-23-8 | |

| Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.